1-(1-Indanyliden)indan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Indanyliden)indan, commonly known as stiff-stilbene, is a compound that has garnered significant attention in the field of chemistry due to its unique structural properties. This compound is characterized by the rigidity of its molecular structure, which results from the restricted rotation of the phenyl ring. It exhibits remarkable thermal stability, with a half-life of approximately 109 years at 300 K, due to its high activation energy barrier .
Preparation Methods
The synthesis of 1-(1-Indanyliden)indan can be achieved through various methods. One notable method involves the photoinduced strain-assisted synthesis using ring-opening metathesis polymerization (ROMP). This process activates a macrocyclic p-bond connected to a stiff-stilbene photoswitch through a linker. The photoisomerization of the Z-form to the E-form, which is less stable due to a lack of planarity, leads to the formation of the desired compound . Another common method is the intramolecular Friedel-Crafts cyclization reaction of 3-arylpropionic acids or chlorides .
Chemical Reactions Analysis
1-(1-Indanyliden)indan undergoes various chemical reactions, including:
Photoisomerization: The compound can undergo cis to trans isomerization when exposed to light.
Ring-Opening Metathesis Polymerization (ROMP): The E-form of the compound, formed through photoisomerization, undergoes ROMP in the presence of a second-generation Grubbs catalyst.
Scientific Research Applications
1-(1-Indanyliden)indan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Indanyliden)indan primarily involves its ability to undergo photoisomerization. When exposed to light, the compound absorbs photons, leading to a structural reconfiguration from the cis to the trans form. This process generates local heating and efficient non-radiative decay, which can trigger subsequent chemical reactions, such as the ring opening of cyclobutene .
Comparison with Similar Compounds
1-(1-Indanyliden)indan is unique due to its rigidity and thermal stability. Similar compounds include:
Stilbene: Unlike stiff-stilbene, stilbene has a more flexible structure and lower thermal stability.
Azobenzene: This compound also undergoes photoisomerization but has different structural properties and applications.
Spiropyran: Similar to stiff-stilbene, spiropyran is used in photoresponsive materials but has a distinct molecular structure.
Properties
CAS No. |
17666-94-3 |
---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(3Z)-3-(2,3-dihydroinden-1-ylidene)-1,2-dihydroindene |
InChI |
InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2/b18-17- |
InChI Key |
HLSBTOHZBUYMFU-ZCXUNETKSA-N |
Isomeric SMILES |
C1C/C(=C/2\CCC3=CC=CC=C32)/C4=CC=CC=C41 |
Canonical SMILES |
C1CC(=C2CCC3=CC=CC=C32)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.